![molecular formula C15H14N2O4S B2423529 Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2199710-19-3](/img/structure/B2423529.png)

Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

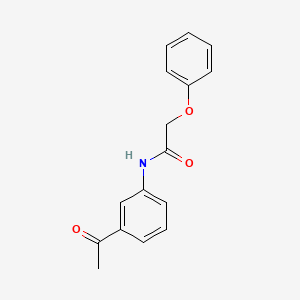

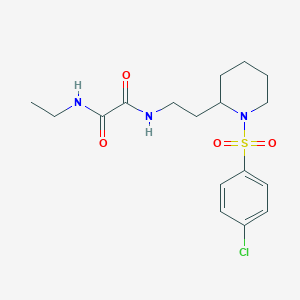

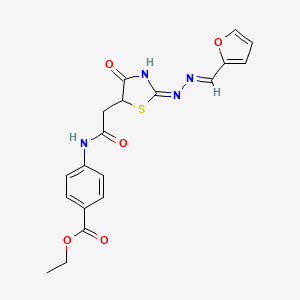

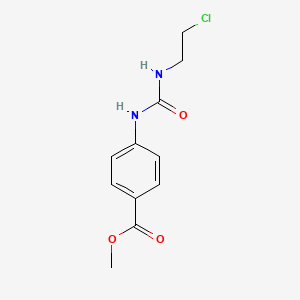

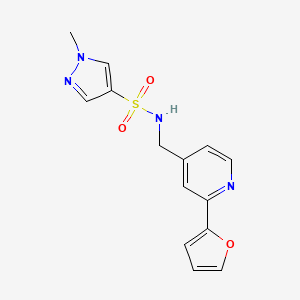

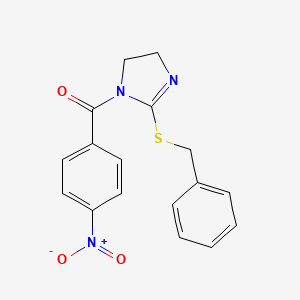

Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has been studied for its potential cytotoxic activity . It is a type of chalcone derivative, which are known for their antiproliferative properties . These molecules have shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .

Synthesis Analysis

The synthesis of such compounds often involves the design and creation of a series of chalcone derivatives . For example, one study synthesized a series of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one derivatives for their anticonvulsant activities .Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of a benzo[d][1,3]dioxol-5-yl group and a 3-(thiazol-2-yloxy)pyrrolidin-1-yl group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis

The chemical reactions involving this compound are typically related to its synthesis. For instance, new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Applications De Recherche Scientifique

Synthesis and Structural Analysis

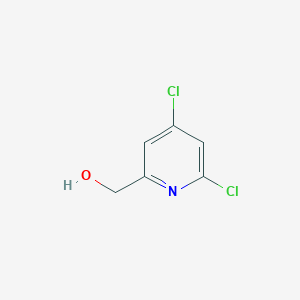

The synthesis and crystal structure of related complex organic compounds have been extensively studied. For instance, research on the synthesis, crystal structure, and DFT study of compounds like methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds highlight the advanced methodologies used in creating complex molecules. These studies involve multi-step substitution reactions, and the structures are confirmed using various spectroscopic methods and single-crystal X-ray diffraction (Huang et al., 2021). The detailed analysis provides insights into the molecular geometry, electrostatic potential, and frontier molecular orbitals, essential for understanding the physicochemical properties of such compounds.

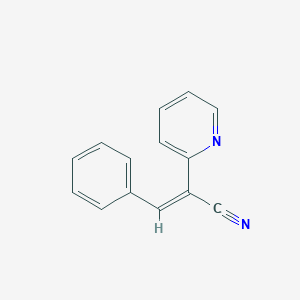

Molecular Aggregation and Photophysical Properties

Studies on molecular aggregation and photophysical properties of compounds with similar structural features are crucial in understanding their applications in materials science and photophysics. For example, solvent effects on molecular aggregation in compounds containing thiadiazol and benzene moieties have been investigated to understand their photophysical behavior in different solvents. These studies reveal the impact of substituent groups and solvent interactions on the compounds' aggregation processes, which is vital for their applications in optoelectronics and molecular sensing (Matwijczuk et al., 2016).

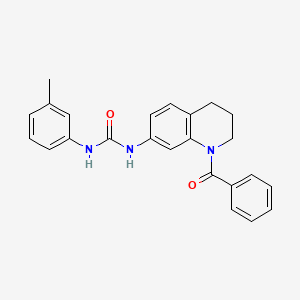

Antimicrobial Activity

The antimicrobial activity of novel pyridine derivatives, including those with benzothiazolyl groups, has been explored, indicating the potential biomedical applications of such molecules. These studies involve the synthesis of new compounds and their in vitro screening against various bacterial and fungal strains, demonstrating their variable and modest antimicrobial efficacy (Patel et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .

Mode of Action

It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.

Biochemical Pathways

The induction of apoptosis and disruption of the cell cycle suggest that it may affect pathways related to cell growth and survival .

Pharmacokinetics

Similar compounds have shown good selectivity between cancer cells and normal cells , which suggests that they may have favorable bioavailability and distribution characteristics.

Result of Action

The result of the compound’s action is the inhibition of growth in various human cancer cell lines . This is achieved through the induction of apoptosis and disruption of the cell cycle .

Orientations Futures

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-14(10-1-2-12-13(7-10)20-9-19-12)17-5-3-11(8-17)21-15-16-4-6-22-15/h1-2,4,6-7,11H,3,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJPLHGZJICTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B2423451.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2423454.png)

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2423455.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2423458.png)

![N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2423462.png)